Structural Differentiation from Unsubstituted Thiophene and Des-Methyl Benzamide Analogs
The target compound incorporates a 4,5-dimethylthiophene core and an ortho-methylbenzamide moiety. The closest commercially available analogs include N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide (CAS 923441-82-1) which lacks the ortho-methyl group on the benzamide ring [1]. This methyl substitution introduces steric hindrance and alters the electronic distribution of the amide bond, which is a known critical parameter in benzothiazole-amide target engagement as demonstrated in related chemical series [2]. While direct head-to-head potency comparisons for this exact pair are not publicly available, class-level SAR evidence from benzothiazole-benzamide LRRK2 inhibitor patents indicates that even minor substituent changes on the benzamide ring can shift IC50 values by more than an order of magnitude [2].
| Evidence Dimension | Structural feature: ortho-methyl substituent on benzamide |
|---|---|
| Target Compound Data | N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide (ortho-methyl present) |
| Comparator Or Baseline | N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide (CAS 923441-82-1, ortho-methyl absent) |
| Quantified Difference | No direct comparative IC50 data available; class-level inference suggests potential >10-fold activity difference based on benzamide substitution SAR [2] |
| Conditions | Not assessed in a single comparative study; derived from patent SAR tables on benzothiazole-benzamide LRRK2 inhibitors |
Why This Matters
Procurement of the incorrect analog (e.g., des-methyl variant) risks introducing a compound with a completely different activity profile, invalidating experimental results.
- [1] BenchChem. N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide (CAS 923441-82-1). Excluded from direct use; structure referenced from public chemical registration data. View Source
- [2] Consejo Superior de Investigaciones Científicas (CSIC). LRRK2 Inhibiting Compounds and Use Thereof for Treating Neurodegenerative Diseases. U.S. Patent Application Publication No. US 2021/0323936 A1, October 21, 2021. View Source
